
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% (6-FFCFP-2) is a synthetic compound that has been studied in a variety of scientific research applications. 6-FFCFP-2 has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Wirkmechanismus
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% works by inducing oxidative stress in cells. Oxidative stress is a process in which reactive oxygen species (ROS) are produced in excess, leading to the oxidation of cellular components. This oxidative stress leads to the activation of a variety of cellular pathways, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to induce a variety of biochemical and physiological effects in cells. It has been shown to induce oxidative stress, inflammation, DNA damage, and apoptosis. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to inhibit cell proliferation and induce cell death.
Vorteile Und Einschränkungen Für Laborexperimente
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and purify. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to induce a variety of biochemical and physiological effects in cells, making it a valuable tool for studying the effects of oxidative stress, inflammation, and DNA damage on cells.
However, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% also has some limitations for laboratory experiments. It is a relatively expensive compound, which can limit its use in some experiments. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been shown to induce cell death, which can limit its use in some experiments.
Zukünftige Richtungen
The future directions for 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% include further investigation into its effects on cells and its potential use in the treatment of diseases. Additionally, further research into the mechanism of action of 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% and its potential use as a drug target is needed. Finally, further research into the synthesis and purification of 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is needed to make it more accessible and cost-effective for laboratory experiments.
Synthesemethoden
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 5-carboxy-2-fluorophenol with formaldehyde in the presence of a base catalyst. This reaction produces 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% and other byproducts. The second step involves the purification of the 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% from the other byproducts. This is done by distillation, crystallization, and recrystallization.
Wissenschaftliche Forschungsanwendungen
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been studied in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells and to investigate the role of oxidative stress in a variety of diseases. 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has also been used to study the effects of inflammation on cells and to investigate the role of inflammation in certain diseases. Additionally, 6-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used to study the effects of DNA damage on cells and to investigate the role of DNA damage in certain diseases.
Eigenschaften
IUPAC Name |
4-fluoro-3-(3-formyl-2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-16)13(10)17/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPBDGTWOKZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685255 |
Source


|
| Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261986-48-4 |
Source


|
| Record name | 6-Fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

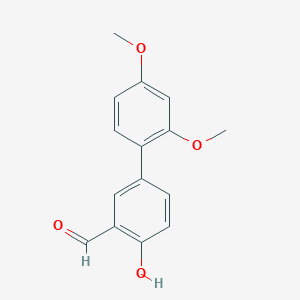


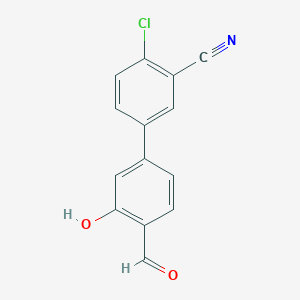
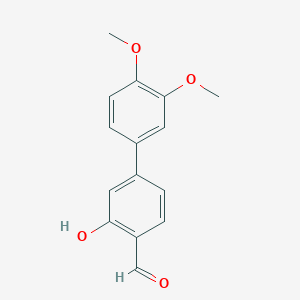
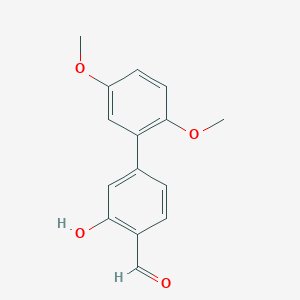
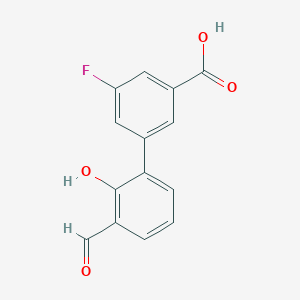
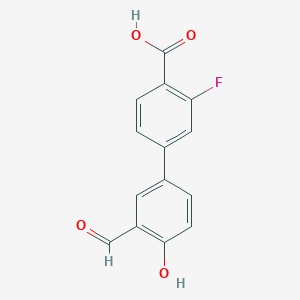



![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)
